7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
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Overview
Description
7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is an organic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing a nitrogen atom. The fluorine atom at the 7th position and the ketone group at the 5th position make this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one typically involves the following steps:
Preparation of the starting material: The synthesis begins with the preparation of an ethynylaniline derivative through Sonogashira coupling.
Hydrohalogenation: The ethynylaniline undergoes pseudo-intramolecular hydrohalogenation to form a haloalkene intermediate.
Ring Closure: The intermediate is then subjected to Buchwald–Hartwig coupling to construct the azepine ring.
Fluorination: Finally, the fluorine atom is introduced at the 7th position through a selective fluorination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azepines with various functional groups.
Scientific Research Applications
7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The ketone group plays a crucial role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine: Similar structure but with an amine group instead of a ketone.
10-Arylated dibenzo[b,f]azepines: Similar azepine ring structure but with additional aryl groups.
Uniqueness
7-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one is unique due to the presence of both a fluorine atom and a ketone group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydro-1-benzazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-7-3-4-9-8(6-7)10(13)2-1-5-12-9/h3-4,6,12H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEXSGHKQWJEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C2)F)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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